N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide

Description

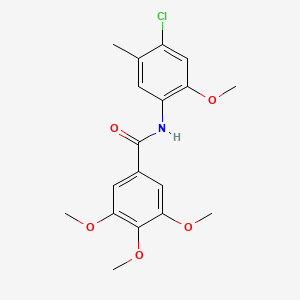

N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide (molecular formula: C₁₈H₂₀ClNO₅) is a benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl group linked to a substituted aniline moiety. The aniline ring features a chloro group at position 4, a methoxy group at position 2, and a methyl group at position 5, conferring unique steric and electronic properties. Its structure is defined by the SMILES notation CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC and InChIKey WHACQWUBBSTKAG-UHFFFAOYSA-N .

Properties

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO5/c1-10-6-13(14(22-2)9-12(10)19)20-18(21)11-7-15(23-3)17(25-5)16(8-11)24-4/h6-9H,1-5H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHACQWUBBSTKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449158-31-0 | |

| Record name | N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methoxy-5-methylphenylamine and 3,4,5-trimethoxybenzoic acid.

Amide Bond Formation: The primary step involves the formation of an amide bond between the amine and the carboxylic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the chloro substituent, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.

Medicine: In medicinal chemistry, the compound is evaluated for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are studied to assess its efficacy and safety.

Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and physical properties between N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide and related benzamide derivatives:

Key Observations :

- Substituent Position and Size : The target compound’s 4-Cl, 2-OCH₃, and 5-CH₃ substituents create a sterically hindered aniline ring compared to simpler analogs like N-(4-Bromophenyl)-3,4,5-TMB . This likely reduces solubility but may enhance binding specificity.

- Impact of Halogens : Replacing Cl with Br (as in ) increases molecular weight but may weaken hydrogen-bonding interactions due to bromine’s lower electronegativity.

- Bioactivity Correlations : The inactivity of the fluorobenzyl analog () against SCC9 cells underscores the importance of substituent positioning and electronic effects.

Yield Comparisons :

- Derivatives with bulky substituents (e.g., 4-chlorobenzylthio groups in ) show high yields (85–93%), suggesting robustness of the synthetic routes.

- Furan-linked analogs (e.g., ) exhibit moderate yields (50–57%), likely due to steric challenges.

Crystallographic and Computational Data

- Crystal Packing : N-(4-Bromophenyl)-3,4,5-TMB forms chains via N-H···O bonds . The target compound’s crystal structure is unreported, but its methoxy and chloro groups may promote similar packing.

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide is a synthetic compound with notable biological activity. Its structure includes a chloro-substituted phenyl moiety and a trimethoxybenzamide backbone, which contribute to its pharmacological properties. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHClN O

SMILES Notation: CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

InChIKey: WHACQWUBBSTKAG-UHFFFAOYSA-N

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 366.11028 | 182.7 |

| [M+Na]+ | 388.09222 | 196.9 |

| [M+NH]+ | 383.13682 | 189.2 |

| [M+K]+ | 404.06616 | 190.3 |

| [M-H]− | 364.09572 | 186.3 |

Research indicates that this compound exhibits various mechanisms of action that contribute to its biological effects:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as cancer and metabolic disorders.

- Antioxidant Properties: Studies suggest that this compound may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

- Modulation of Signal Transduction Pathways: It may influence various signaling pathways, including those related to inflammation and cell proliferation.

Therapeutic Applications

The compound's biological activity suggests potential applications in several areas:

- Cancer Therapy: Its ability to inhibit tumor growth and induce apoptosis in cancer cells has been explored in preclinical studies.

- Anti-inflammatory Effects: The modulation of inflammatory pathways positions it as a candidate for treating inflammatory diseases.

- Neuroprotective Effects: Preliminary studies indicate potential neuroprotective properties that could benefit neurodegenerative conditions.

Preclinical Studies

A variety of preclinical studies have been conducted to assess the biological activity of this compound:

- Study on Cancer Cell Lines: In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines (e.g., breast and prostate cancer), with IC values indicating potent anti-cancer activity.

- Anti-inflammatory Effects: Animal models of inflammation showed reduced markers of inflammation following treatment with the compound, suggesting its potential utility in inflammatory diseases.

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N-(4-chloro-2-methoxyphenyl)-acetamide | Moderate anti-inflammatory effects | Study A |

| N-(3,4-dimethoxybenzamide) | Anticancer properties | Study B |

| N-(2-hydroxyphenyl)-3-methoxybenzamide | Neuroprotective effects | Study C |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via amide coupling between 3,4,5-trimethoxybenzoic acid derivatives (e.g., acyl chlorides) and substituted anilines. For example, coupling reagents like DCC/HOBt or EDCI/HOBt are used under inert conditions (THF, 0–25°C) to activate the carboxylic acid.

- Optimization : Key parameters include stoichiometric ratios (1:1.2 for amine:acyl chloride), solvent polarity (THF or DCM), and reaction time (4–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitoring by TLC or HPLC ensures reaction completion .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Techniques :

- NMR : and NMR confirm substituent positions and amide bond formation (e.g., aromatic protons at δ 6.8–7.9 ppm, methoxy groups at δ 3.7–3.9 ppm).

- Mass Spectrometry : HRMS (ESI/TOF) validates molecular weight (e.g., [M+H] expected at m/z 420.12).

- Elemental Analysis : C, H, N percentages must align with theoretical values (±0.3%).

Advanced Research Questions

Q. What strategies are employed to analyze the compound’s mechanism of action in biological systems, particularly enzyme inhibition?

- Target Identification : Virtual screening (pharmacophore modeling with hydrogen bond acceptors/hydrophobic regions) identifies potential targets like kinases or GPCRs. For example, derivatives of this compound inhibit cyclin-dependent kinases (CDKs) by binding to ATP pockets, as shown via molecular docking (Glide/SP) and MD simulations .

- Experimental Validation :

- Enzyme Assays : IC values are determined using fluorescence-based kinase assays (e.g., ADP-Glo™).

- Cellular Studies : Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in HepG2 cells confirm anti-proliferative effects at IC ~5–10 µM .

Q. How do structural modifications (e.g., methoxy group substitution) impact bioactivity and selectivity?

- SAR Insights :

- Synthetic Challenges : Introducing bulkier groups (e.g., isopropyl) at the 2-methoxy position reduces yield (<30%) due to steric hindrance .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Factors to Consider :

- Purity : Impurities >5% (e.g., unreacted acyl chloride) skew activity. Validate via HPLC (>98% purity threshold).

- Assay Conditions : Buffer pH (e.g., pH 7.4 vs. 6.5) and ionic strength alter ligand-receptor interactions. Standardize using HEPES buffer (50 mM, pH 7.4).

- Cell Line Variability : HepG2 vs. MCF-7 cells may express differing target enzyme levels. Use qPCR/Western blot to quantify target expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.